molecular formula C12H8N2O4S B108668 Benzene, 1,1'-thiobis[2-nitro- CAS No. 22100-66-9

Benzene, 1,1'-thiobis[2-nitro-

Cat. No. B108668
CAS RN: 22100-66-9
M. Wt: 276.27 g/mol
InChI Key: MXWVNAOIXKIIJK-UHFFFAOYSA-N
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Description

The compound "Benzene, 1,1'-thiobis[2-nitro-" is not directly mentioned in the provided papers, but the papers discuss various related compounds and reactions that can provide insights into the synthesis, structure, and properties of similar benzene derivatives, particularly those involving thiophene rings and nitro groups.

Synthesis Analysis

The synthesis of related compounds involves a general and convenient method for benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene homologues . Another study reports the synthesis of N-substituted-benzene-1,2-diamines from N-substituted-2-nitroanilines using thiourea dioxide, which could be relevant for the synthesis of benzene derivatives with nitro and amino groups . Additionally, the synthesis of 2-nitro-3-substituted-amino benzo[b]thiophenes is reported, which are precursors to benzothieno[2,3-d]imidazoles with pharmacological properties .

Molecular Structure Analysis

The molecular structure of benzo[1,2-b:4,5-b']dichalcogenophenes is characterized by single-crystal X-ray analysis, revealing a completely planar structure packed in a herringbone arrangement . The crystal structure of 2,2'-bi[benzo[b]thiophene] shows triclinic symmetry and exhibits ring disorder due to its rigidity and planarity .

Chemical Reactions Analysis

The nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives has been studied, resulting in a mixture of substitution products and highlighting the electrophilic displacement of the carboxy group by a nitro group . Additionally, 4- and 5-nitro-benzo[c]thiophenes have been shown to undergo [4+2] cycloaddition with N-substituted maleic imides to form benzo-annelated 7-thiabicyclo[2.2.1]heptenes .

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry and UV-vis spectra, which could provide insights into the electronic properties of similar benzene derivatives . The magnetic properties of a nickel complex with a benzene tetracarboxylate ligand were also studied, indicating weak interdimeric exchange interactions . Furthermore, the luminescent properties of zinc–organic frameworks based on 1,4-benzenebis(thioacetic acid) were characterized, which may be relevant for understanding the photophysical behavior of benzene derivatives with thioacetic acid substituents .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene derivatives, such as Benzene-1,3,5-tricarboxamide (BTA), have garnered interest in supramolecular chemistry due to their simple structure and self-assembly behavior. BTAs are utilized in nanotechnology, polymer processing, and biomedical applications, capitalizing on their ability to form one-dimensional nanometer-sized rod-like structures stabilized by H-bonding. Their multivalent nature drives applications in the biomedical field, promising a bright future for this versatile building block in commercial applications (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis

In organic synthesis, compounds like 5,5′-Methylene-bis(benzotriazole) serve as versatile intermediates for preparing metal passivators and light-sensitive materials. Despite its usefulness, the synthesis of such compounds has been challenging, prompting the development of practical and environmentally benign methods for their production (Gu, Yu, Zhang, & Xu, 2009).

Environmental Toxicology

Research into the structure-activity relationship of aromatic and heteroaromatic nitro compounds, including benzene derivatives, has provided insights into their mutagenicity. Key determinants such as hydrophobicity and molecular orbital energies play a significant role in their mutagenic potency. This understanding is crucial for designing less mutagenic bioactive compounds and for predictive toxicology (Debnath et al., 1991).

Health Implications

Benzene's non-cancer health effects have been a subject of global concern, with exposure associated with a range of chronic diseases. Despite its well-known carcinogenic properties, the broader health implications of benzene exposure, particularly its endocrine-disrupting potential and links to diabetes, breast, and lung cancers, warrant further investigation (Bahadar, Mostafalou, & Abdollahi, 2014).

Mechanism of Action

The mechanism of action of benzene involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

Benzene is highly toxic and carcinogenic . It can cause drowsiness, dizziness, unconsciousness, and even death with short-term exposure to high levels . Long-term exposure may affect bone marrow and blood production .

properties

IUPAC Name

1-nitro-2-(2-nitrophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWVNAOIXKIIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327077
Record name benzene, 1,1'-thiobis[2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22100-66-9
Record name benzene, 1,1'-thiobis[2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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